Synthesis and Characterization of 2-Amino-6-methylphenol: A Senior Application Scientist's Guide
Synthesis and Characterization of 2-Amino-6-methylphenol: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Amino-6-methylphenol (IUPAC name: 2-amino-6-methylphenol; CAS No: 17672-22-9), a crucial intermediate in the development of pharmaceuticals and specialty chemicals.[1][2] From the perspective of a senior application scientist, this document moves beyond simple protocols to explain the underlying principles and rationale for key experimental decisions, ensuring a robust and reproducible workflow.
Strategic Importance and Physicochemical Profile
2-Amino-6-methylphenol, also known as 6-amino-o-cresol, is an aromatic organic compound featuring an amino (-NH2) and a hydroxyl (-OH) group on a methyl-substituted benzene ring.[1] This unique substitution pattern makes it a versatile building block, particularly in medicinal chemistry and dye synthesis.[2] Its ability to participate in a wide range of chemical reactions is attributed to the nucleophilic nature of the amino group and the acidic proton of the hydroxyl group.
Table 1: Physicochemical Properties of 2-Amino-6-methylphenol
| Property | Value | Source |
| CAS Number | 17672-22-9 | |
| Molecular Formula | C₇H₉NO | [1] |
| Molecular Weight | 123.15 g/mol | [3][4] |
| Appearance | Dark brown or tan solid | [1] |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | |
| SMILES | OC1=C(C)C=CC=C1N | [1] |
| InChI Key | ALQKEYVDQYGZDN-UHFFFAOYSA-N |
Synthesis Pathway: Catalytic Reduction of 2-Methyl-6-nitrophenol
The most efficient and widely adopted method for preparing 2-Amino-6-methylphenol is the catalytic reduction of its nitro precursor, 2-Methyl-6-nitrophenol. This method is favored due to its high yield, clean conversion, and atom economy.[5] The reaction involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂) using hydrogen gas in the presence of a metal catalyst, typically Palladium on carbon (Pd/C) or Raney Nickel.[5][6][7]
Rationale for Method Selection
-
Expertise & Causality: Catalytic hydrogenation is selected over other reduction methods (e.g., metal-acid reductions) because it avoids the use of harsh acidic conditions that could lead to side reactions on the phenol ring. Furthermore, the workup is significantly simpler, often requiring only the filtration of the catalyst followed by solvent removal.[5] Palladium on carbon is an excellent choice as it demonstrates high activity and selectivity for nitro group reduction under mild conditions (room temperature and atmospheric pressure of H₂).[5]
-
Trustworthiness & Validation: The progress of the reaction can be reliably monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), providing a clear endpoint. The disappearance of the starting material (2-Methyl-6-nitrophenol) and the appearance of the product spot confirms the reaction's completion, creating a self-validating system.
Synthesis Workflow Diagram
Caption: Workflow for the catalytic hydrogenation of 2-Methyl-6-nitrophenol.
Detailed Experimental Protocol
Objective: To synthesize 2-Amino-6-methylphenol via the catalytic reduction of 2-Methyl-6-nitrophenol.
Materials:
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-6-nitrophenol | ≥98% | Commercial | Starting Material |
| Palladium on Carbon (10% Pd/C) | Catalyst Grade | Commercial | Handle with care; pyrophoric when dry |
| Ethyl Acetate (EtOAc) | Anhydrous | Commercial | Reaction Solvent |
| Ethanol (EtOH) | Anhydrous | Commercial | Reaction Co-solvent |
| Hydrogen (H₂) Gas | High Purity | Gas Cylinder | Reducing Agent |
| Celite® (Diatomaceous Earth) | Filtration Aid | Commercial | For catalyst removal |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-6-nitrophenol (e.g., 542 mg, 3.54 mmol) in a mixed solvent system of ethyl acetate and ethanol (e.g., 5.5 mL EtOAc / 11 mL EtOH).[5] The use of a solvent mixture ensures the solubility of both the nonpolar starting material and the more polar product.
-
Inerting: Sparge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen, which can deactivate the catalyst.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (e.g., 54 mg, 10 wt% of the starting material) to the flask under a positive pressure of inert gas.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Finally, leave the flask connected to a balloon filled with hydrogen gas to maintain a positive H₂ atmosphere at approximately 1 atm.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure efficient contact between the reactants, solvent, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting material spot is no longer visible. This typically takes several hours to overnight.[5]
-
Workup: Once the reaction is complete, carefully vent the hydrogen atmosphere and flush the flask with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure all the product is collected. Caution: The Celite® pad with the catalyst should not be allowed to dry, as Pd/C is pyrophoric. Quench it with water before disposal.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is the crude 2-Amino-6-methylphenol, which often solidifies upon standing and is typically of sufficient purity for many applications.[5] If further purification is needed, recrystallization or column chromatography can be employed.
Comprehensive Characterization
Unequivocal identification and purity assessment of the synthesized 2-Amino-6-methylphenol are critical. A multi-technique approach provides the necessary validation.
Characterization Workflow Diagram
Caption: A multi-technique workflow for the characterization of 2-Amino-6-methylphenol.
Spectroscopic and Chromatographic Data
The following table summarizes the expected data from various analytical techniques. These values are based on established principles of spectroscopy and data from structurally similar compounds.[8][9][10][11]
Table 2: Expected Analytical Characterization Data
| Technique | Parameter | Expected Result/Observation | Rationale |
| ¹H NMR | Chemical Shift (δ) | ~6.5-7.0 ppm (m, 3H, Ar-H), ~4.5-5.5 ppm (br s, 3H, -OH & -NH₂), ~2.1 ppm (s, 3H, -CH₃) | Confirms proton environments and integration. -OH and -NH₂ protons are broad and exchangeable. |
| ¹³C NMR | Chemical Shift (δ) | ~145-150 ppm (C-OH), ~135-140 ppm (C-NH₂), ~110-130 ppm (Ar-C), ~15-20 ppm (-CH₃) | Confirms the number and type of carbon atoms in the molecule. |
| FTIR | Wavenumber (cm⁻¹) | 3300-3500 (O-H, N-H stretches), 2850-2950 (C-H stretch), ~1600 (N-H bend), ~1250 (C-N stretch) | Identifies key functional groups present in the molecule.[12][13] |
| Mass Spec (EI) | m/z | 123.1 (M⁺) | Confirms the molecular weight of the compound.[4] |
| HPLC | Purity | >95% (Area under the curve) | Quantifies the purity of the synthesized product. |
| Melting Point | Range | Literature-specific value | A sharp melting point range indicates high purity. |
Step-by-Step Characterization Protocols
-
¹H and ¹³C NMR Spectroscopy:
-
Dissolve ~10-20 mg of the synthesized product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[14]
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the peaks for the ¹H spectrum. Compare the resulting shifts and integrations with the expected values in Table 2.
-
-
FTIR Spectroscopy:
-
Prepare a sample, either as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Obtain the infrared spectrum over the range of 4000-400 cm⁻¹.[8]
-
Identify the characteristic absorption bands corresponding to the O-H, N-H, C-H, and other key functional groups.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with GC/LC).
-
Acquire the mass spectrum and identify the molecular ion peak (M⁺) corresponding to the molecular weight of 123.15 g/mol .
-
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount.
-
Hazard Profile: 2-Amino-6-methylphenol is classified as harmful and an irritant.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[15]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[15]
-
-
Handling: Always handle this chemical in a well-ventilated fume hood.[16] Use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[17]
-
Storage: Store the compound in a tightly sealed container in a cool (2-8°C), dry, and dark place to prevent degradation.
Conclusion
This guide outlines a robust and reliable methodology for the synthesis and comprehensive characterization of 2-Amino-6-methylphenol. By understanding the rationale behind the chosen synthetic route and employing a multi-faceted analytical approach, researchers can confidently produce and validate this important chemical intermediate. The protocols and data presented herein serve as a trusted resource for professionals in drug development and chemical synthesis, ensuring both the quality of the final product and the safety of the practitioner.
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